molecular formula C20H26O4 B1235210 Cembranoid diterpene lactone CAS No. 81026-38-2

Cembranoid diterpene lactone

Cat. No.: B1235210
CAS No.: 81026-38-2
M. Wt: 330.4 g/mol
InChI Key: SORYERHBQFTRIK-XCHBSRKFSA-N
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Description

Cembranoid diterpene lactone is a specialized diterpenoid natural product featuring a 14-membered carbocyclic macrocyclic core fused to a lactone ring, typically derived from the cyclization of geranylgeranyl pyrophosphate (GGPP) . This compound class is a significant secondary metabolite prominently isolated from marine soft corals, especially those belonging to the genera Sarcophyton , Sinularia , and Lobophytum . Researchers value these compounds for their extensive and promising biological activities, which include potent anti-cancer and cytotoxic effects against various human cancer cell lines , significant anti-inflammatory properties through mechanisms such as the inhibition of NF-κB activation and suppression of pro-inflammatory enzymes like iNOS and COX-2 , and demonstrated neuroprotective activity, such as protecting neuronal cells from oxygen-glucose deprivation . The α-methylene-γ-lactone or α,β-unsaturated-γ-lactone moiety, a common feature in many cembranoid lactones, is considered a key pharmacophore that contributes substantially to its cytotoxic and anti-inflammatory efficacy . The structural complexity and diverse bioactivity profile make cembranoid diterpene lactones a high-value chemical entity for probing biological pathways and as a lead compound for pharmaceutical development in oncology and inflammation . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

CAS No.

81026-38-2

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(6Z,10Z,14E)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6-,14-12+,16-9-

InChI Key

SORYERHBQFTRIK-XCHBSRKFSA-N

SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Isomeric SMILES

C/C/1=C/CC/C(=C/CC/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Synonyms

lobohedleolide

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction

Cembranoid diterpene lactones are typically isolated from marine organisms, terrestrial plants, and gorgonian corals using organic solvents. Methanol, ethanol, acetone, and ethyl acetate are preferred for their ability to solubilize hydrophobic diterpenoids while preserving structural integrity. For example, maceration of Nicotiana tabacum leaves with ethanol followed by vacuum concentration yields crude extracts rich in cembranoids like 10,11-epoxy-2,7-cembranoid diene-4,7,12-triol. Sequential partitioning with hexane, chloroform, and aqueous methanol further enriches the target compounds.

Chromatographic Purification

Column chromatography using silica gel or Sephadex LH-20 remains the cornerstone of purification. Gradient elution with hexane-ethyl acetate (9:1 to 1:1) effectively separates cembranoids based on polarity. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile-water mobile phases resolves structurally similar analogs, such as sarcomililatin B and its hydroxylated derivative. Recent protocols achieve >95% purity for compounds like plumarellide using preparative HPLC with diode-array detection.

Table 1: Representative Extraction and Isolation Parameters

Source MaterialSolvent SystemKey Compounds IsolatedPurity (%)Reference
Nicotiana tabacumEthanol, hexane-CHCl₃10,11-Epoxy-2,7-cembranoid diene-4,7,12-triol98.5
Gorgonian coralsAcetone, EtOAc-MeOHSarcomililatin B, Scabrolide A95.2
Sinularia spp.CH₂Cl₂-MeOHPlumarellide, Bipinnatin J96.8

Chemical Synthesis Approaches

Biomimetic Synthesis

Biomimetic routes leverage biosynthetic hypotheses to construct complex frameworks efficiently. For instance, the proposed biosynthesis of plumarellide (15) from macrocycle 39 involves oxidation, olefin transposition, and intramolecular [4+2] cycloaddition. Laboratory simulations of this pathway employ cis-vinylogous diketone 61, which undergoes thermal isomerization to trans-diketone 62 before Diels-Alder cyclization yields tricycle 63. While stereochemical control remains challenging, this method achieves 47% yield over five steps for plumarellide precursors.

Convergent Synthesis Strategies

Total synthesis of cembranoids like (+)-ineleganolide highlights convergent strategies. Enone 5 and ester 6 are coupled via Yamaguchi esterification, followed by a Michael-aldol cascade to form pentacycle 15 in 84% yield. Key innovations include:

  • Samarium diiodide-mediated semipinacol rearrangement : Converts acetoxy epoxide 18 to (+)-ineleganolide with retention of stereochemistry.

  • DBU-promoted cyclization : Induces simultaneous Michael addition and aldol cyclization, forging two rings and four stereocenters in one step.

Table 2: Key Reactions in Convergent Synthesis

Reaction StepStarting MaterialProductYield (%)Conditions
Michael-Aldol CascadeEster 4Pentacycle 1584DMF, 120°C, DBU
EpoxidationDiene 16Epoxide 1778VO(acac)₂, TBHP
Semipinacol ShiftEpoxide 18(+)-Ineleganolide65SmI₂, THF, -78°C

Stereochemical Control and Functionalization

Oxidative Modifications

Late-stage oxidation introduces critical functional groups. Vanadium-catalyzed epoxidation of ether 13 produces epoxide 14 as a single diastereomer, enabling subsequent ring expansion to the 5-5-6 tricyclic core. Alternatively, C–H oxidation at C12 of scabrolide A (25) using Mn(OAc)₃ yields 12-hydroxyscabrolide A (27), a precursor to norcembranoids.

Lactonization Techniques

Lactone ring formation often dictates biological activity. Acid-catalyzed translactonization of seco-precursor 72 generates the 14-membered macrocycle of plumarellide. For smaller lactones, Mitsunobu conditions (DIAD, PPh₃) cyclize secondary alcohols with carboxylic acids in >70% yield.

Analytical Validation

Spectroscopic Characterization

1D/2D NMR and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. TheC NMR spectrum of cembranoid diterpene lactone (C20H26O4) reveals 20 carbons, including three methyls and a γ-lactone carbonyl at δ 173.7 ppm. NOESY correlations confirm transannular hydrogen bonding in sinulanorcembranolide (28), critical for its anti-inflammatory activity.

Crystallographic Analysis

X-ray diffraction resolves ambiguities in polycyclic frameworks. The crystal structure of pentacycle 15 confirms the cis-fusion of the central cyclohexene ring, validating the stereochemical outcome of the Michael-aldol cascade .

Q & A

Q. How can researchers ensure the reproducibility of this compound isolation protocols across laboratories?

  • Methodological Answer : Detailed SOPs (Standard Operating Procedures) with validation metrics (e.g., %RSD for yields) are essential. Inter-laboratory round-robin tests assess protocol robustness. Analytical harmonization (e.g., NMR referencing to TMS) minimizes instrumental variability. Open-access databases (e.g., PubChem) archive raw spectra for cross-verification .

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